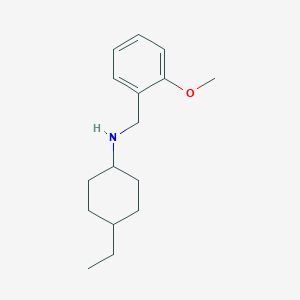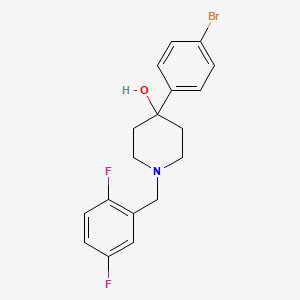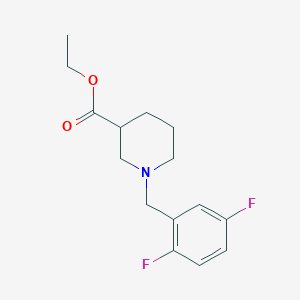![molecular formula C14H21NO B3850481 [1-(2-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B3850481.png)
[1-(2-phenylpropyl)-2-pyrrolidinyl]methanol
Vue d'ensemble
Description
[1-(2-phenylpropyl)-2-pyrrolidinyl]methanol, also known as PPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPMP belongs to the class of sphingolipid analogs and has been found to modulate the levels of glycosphingolipids in cells.
Mécanisme D'action
[1-(2-phenylpropyl)-2-pyrrolidinyl]methanol modulates the levels of glycosphingolipids in cells by inhibiting the enzyme glucosylceramide synthase (GCS), which is responsible for the synthesis of glycosphingolipids. By inhibiting GCS, [1-(2-phenylpropyl)-2-pyrrolidinyl]methanol decreases the levels of glycosphingolipids in cells, which can lead to various biological effects, including apoptosis, reduced inflammation, and inhibition of viral replication.
Biochemical and Physiological Effects:
[1-(2-phenylpropyl)-2-pyrrolidinyl]methanol has been shown to have various biochemical and physiological effects, including induction of apoptosis, inhibition of inflammation, and inhibition of viral replication. [1-(2-phenylpropyl)-2-pyrrolidinyl]methanol-induced apoptosis involves the activation of caspases and the release of cytochrome c from mitochondria. [1-(2-phenylpropyl)-2-pyrrolidinyl]methanol also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Inhibition of viral replication by [1-(2-phenylpropyl)-2-pyrrolidinyl]methanol involves the disruption of viral glycosphingolipid binding and entry into cells.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(2-phenylpropyl)-2-pyrrolidinyl]methanol has several advantages for lab experiments, including its high purity, stability, and specificity for GCS inhibition. However, [1-(2-phenylpropyl)-2-pyrrolidinyl]methanol has some limitations, including its low solubility in water and its potential cytotoxicity at high concentrations.
Orientations Futures
[1-(2-phenylpropyl)-2-pyrrolidinyl]methanol has several potential future directions for scientific research, including the development of [1-(2-phenylpropyl)-2-pyrrolidinyl]methanol analogs with improved pharmacokinetic properties, the investigation of [1-(2-phenylpropyl)-2-pyrrolidinyl]methanol in combination with other anticancer agents, and the exploration of [1-(2-phenylpropyl)-2-pyrrolidinyl]methanol in other diseases, such as metabolic disorders and autoimmune diseases. Additionally, the development of [1-(2-phenylpropyl)-2-pyrrolidinyl]methanol as a therapeutic agent for clinical use will require further preclinical studies to evaluate its safety and efficacy.
Applications De Recherche Scientifique
[1-(2-phenylpropyl)-2-pyrrolidinyl]methanol has been found to have various potential therapeutic applications, including cancer therapy, neurodegenerative diseases, and infectious diseases. In cancer therapy, [1-(2-phenylpropyl)-2-pyrrolidinyl]methanol has been shown to induce apoptosis in cancer cells by inhibiting the synthesis of glycosphingolipids, which are important for cancer cell survival. In neurodegenerative diseases, [1-(2-phenylpropyl)-2-pyrrolidinyl]methanol has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In infectious diseases, [1-(2-phenylpropyl)-2-pyrrolidinyl]methanol has been shown to inhibit the replication of various viruses, including HIV and influenza virus.
Propriétés
IUPAC Name |
[1-(2-phenylpropyl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12(13-6-3-2-4-7-13)10-15-9-5-8-14(15)11-16/h2-4,6-7,12,14,16H,5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBBJZUJMOJRPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1CO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5415583 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3850399.png)

![2-{methyl[3-(trifluoromethyl)benzyl]amino}-1-phenylethanol](/img/structure/B3850416.png)
![2-chloro-N-(1-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B3850429.png)
![N-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-2-pyrazinamine](/img/structure/B3850444.png)
![3-{[butyl(methyl)amino]methyl}-4-nitrophenol](/img/structure/B3850452.png)
![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]acetamide](/img/structure/B3850458.png)
![2-{4-[4-(trifluoromethoxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B3850462.png)
![methyl (1R*,3S*,3aR*,6aS*)-5-ethyl-1-isobutyl-3-(2-methyl-1,3-thiazol-5-yl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B3850469.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}quinoline](/img/structure/B3850474.png)

![4-[(3-anilino-1-piperidinyl)carbonyl]-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B3850500.png)

![1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinol](/img/structure/B3850505.png)